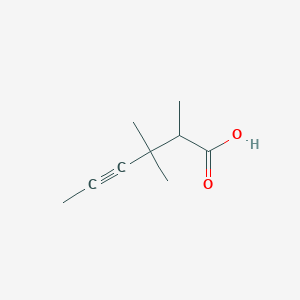
2,3,3-Trimethylhex-4-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trimethylhex-4-ynoic acid is an organic compound with the molecular formula C9H14O2 It is characterized by the presence of a triple bond in its structure, making it an alkyne derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethylhex-4-ynoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable alkyne precursor with a halogenated compound, followed by hydrolysis to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using automated reactors to ensure consistent product quality. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethylhex-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield alkanes or alkenes.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon or Lindlar’s catalyst are employed for selective hydrogenation.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to generate the nucleophilic species required for substitution reactions.
Major Products
The major products formed from these reactions include diketones, alkanes, alkenes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,3-Trimethylhex-4-ynoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,3-Trimethylhex-4-ynoic acid involves its interaction with molecular targets through its alkyne group. The triple bond can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and cellular processes, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethylhexanoic acid: Lacks the triple bond, resulting in different chemical reactivity.
2,3,3-Trimethylhex-4-en-1-ol: Contains a double bond and a hydroxyl group, leading to distinct chemical properties.
2,3,3-Trimethylhex-4-yn-1-ol: Similar structure but with a hydroxyl group, affecting its reactivity and applications.
Uniqueness
2,3,3-Trimethylhex-4-ynoic acid is unique due to the presence of the alkyne group, which imparts distinct chemical reactivity compared to its analogs. This uniqueness makes it valuable in synthetic chemistry and various research applications.
Properties
CAS No. |
505066-94-4 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2,3,3-trimethylhex-4-ynoic acid |
InChI |
InChI=1S/C9H14O2/c1-5-6-9(3,4)7(2)8(10)11/h7H,1-4H3,(H,10,11) |
InChI Key |
KYDGEJUVLBFYKP-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C)(C)C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















